8,9-dimethoxy-5-[(3,4,4-trifluoro-3-butenyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one
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Description
8,9-dimethoxy-5-[(3,4,4-trifluoro-3-butenyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one is a useful research compound. Its molecular formula is C16H14F3N3O3S and its molecular weight is 385.36. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activities
- The compound falls under a class of chemicals that have been synthesized and studied for their biological activities. Specifically, a variety of 2-sulfanyl-substituted 3-ethyl-3H-spiro[benzo[h]quinazolin-5,1′-cyclohexane]-4(6H)-ones, which are chemically related, were created and shown to exhibit significant anti-monoamine oxidase and antitumor activities (Markosyan et al., 2015).
Pharmaceutical Relevance
- Quinazolines, which are structurally related to the compound , have been identified as important building blocks in drug development. They are particularly notable for their roles in combating proliferative diseases through the inhibition of protein kinases. An example of a notable quinazoline derivative is IRESSA (gefitinib, ZD1839), which is FDA-approved for the treatment of advanced non-small-cell lung cancer (NSCLC) (Őrfi et al., 2004).
Synthesis Techniques
- Various chemical strategies have been employed to synthesize related benzoquinazolinones, with significant pharmaceutical potential. This includes the use of palladium-catalyzed Buchwald–Hartwig coupling reactions for the synthesis of amino- and sulfanyl-derivatives of benzoquinazolinones. These derivatives have shown notable anticancer activity in cell line studies (Nowak et al., 2015).
Biological Activities
- The compound is part of a broader class of chemicals that have been synthesized and studied for their biological activities. For instance, a range of substituted 5-phenyl-[1,2,4]triazolo[4,3-c]quinazolin-3-yl)amino)nicotinates were synthesized and evaluated for in vitro antibacterial activity, with some compounds displaying promising results compared to commercial drugs (Mood et al., 2022).
Properties
IUPAC Name |
8,9-dimethoxy-5-(3,4,4-trifluorobut-3-enylsulfanyl)-3H-imidazo[1,2-c]quinazolin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3N3O3S/c1-24-11-5-8-10(6-12(11)25-2)20-16(22-7-13(23)21-15(8)22)26-4-3-9(17)14(18)19/h5-6H,3-4,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFHAMLDWAXJWNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C3=NC(=O)CN3C(=N2)SCCC(=C(F)F)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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